molecular formula C17H25BF2O2 B12841575 (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid

(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid

Katalognummer: B12841575
Molekulargewicht: 310.2 g/mol
InChI-Schlüssel: JKKPRDONWUMDOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid is a boronic acid derivative known for its unique structural properties and reactivity. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring, a trans-4-pentylcyclohexyl group at the 4 position, and a boronic acid functional group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid is unique due to its specific combination of fluorine atoms, a trans-4-pentylcyclohexyl group, and a boronic acid functional group. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .

Eigenschaften

Molekularformel

C17H25BF2O2

Molekulargewicht

310.2 g/mol

IUPAC-Name

[2,3-difluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid

InChI

InChI=1S/C17H25BF2O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18(21)22)17(20)16(14)19/h10-13,21-22H,2-9H2,1H3

InChI-Schlüssel

JKKPRDONWUMDOQ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C(=C(C=C1)C2CCC(CC2)CCCCC)F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.